molecular formula C8H14Cl2N2O B13775391 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride

Cat. No.: B13775391
M. Wt: 225.11 g/mol
InChI Key: VPQWJSUNSYLMGL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride involves several steps. One common method includes the following steps :

    Dissolution: Dissolve 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine in toluene.

    Addition of Triphosgene: Add a toluene solution of triphosgene dropwise at a temperature of 0 to 10°C.

    Methanol Addition: After the reaction is complete, add a small amount of methanol dropwise.

    Gas Removal: Remove acidic gas under reduced pressure.

    Centrifugation and Drying: Centrifuge and dry the reaction liquid to obtain the final product.

This method is advantageous due to its simplicity, high yield, and high purity of the final product.

Industrial Production Methods

Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated systems for precise control of reaction conditions and continuous flow reactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, introducing alkyl groups into other molecules. This can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring

Properties

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

2-(chloromethyl)-4-methoxy-3,5-dimethyl-4H-pyrimidine;hydrochloride

InChI

InChI=1S/C8H13ClN2O.ClH/c1-6-5-10-7(4-9)11(2)8(6)12-3;/h5,8H,4H2,1-3H3;1H

InChI Key

VPQWJSUNSYLMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N(C1OC)C)CCl.Cl

Origin of Product

United States

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